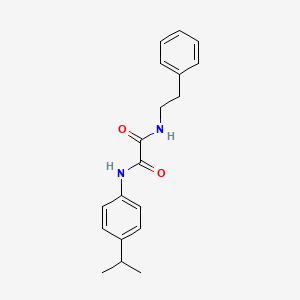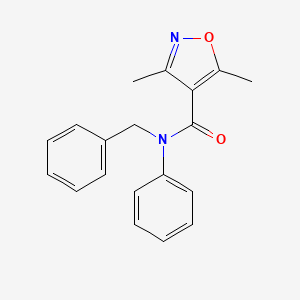![molecular formula C15H16N2O5S B4773356 N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide](/img/structure/B4773356.png)
N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide
Vue d'ensemble
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide, also known as BDBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDBS is a sulfamide derivative that contains a benzodioxole group, which makes it a unique and interesting molecule. In
Mécanisme D'action
The mechanism of action of N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide is multifaceted and depends on the specific application. In the case of its use as a fluorescent probe, the mechanism involves the coordination of metal ions to the benzodioxole group, which results in a change in the fluorescence emission of this compound.
In the case of its use as an anticancer agent, the mechanism involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site of tubulin, which prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have antibacterial and antifungal activity. It has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide in lab experiments is its unique structure, which makes it a useful tool for studying various biological processes. Its fluorescent properties make it a useful probe for detecting metal ions, while its anticancer activity makes it a potential candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for the research on N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide. One area of interest is the development of this compound-based fluorescent probes for detecting other metal ions. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the compound.
In addition, further studies are needed to evaluate the potential of this compound as an anticancer agent and to determine its mechanism of action in more detail. Finally, the toxicity and side effects of this compound need to be carefully evaluated to determine its safety for use in clinical settings.
Applications De Recherche Scientifique
N'-[4-(1,3-benzodioxol-5-yloxy)phenyl]-N,N-dimethylsulfamide has been studied extensively for its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for detecting metal ions. This compound exhibits strong fluorescence emission in the presence of certain metal ions, such as copper and iron. This property makes it a useful tool for detecting metal ions in biological systems.
Another area of research is the use of this compound as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. The mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
5-[4-(dimethylsulfamoylamino)phenoxy]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17(2)23(18,19)16-11-3-5-12(6-4-11)22-13-7-8-14-15(9-13)21-10-20-14/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKMIGHRFKBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B4773293.png)
![propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
![ethyl 8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4773306.png)

![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4773330.png)
![[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4773332.png)

![N-(4-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4773362.png)
![4-(2-benzylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4773365.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-{5-[(4-propylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4773370.png)
![1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4773385.png)